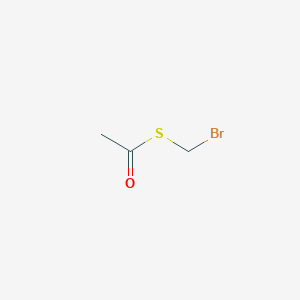

Ethanethioic acid, S-(bromomethyl) ester

Description

Foundational Aspects of Thioester Chemistry

Thioesters are organosulfur compounds that are analogous to esters, with a sulfur atom replacing the oxygen in the ester linkage. This substitution of sulfur for oxygen results in significant alterations to the chemical properties and reactivity of the functional group. The carbon-sulfur bond in a thioester is weaker and longer than the corresponding carbon-oxygen bond in an ester, which contributes to the higher reactivity of thioesters.

The reactivity of thioesters is a key aspect of their chemistry. They are more susceptible to nucleophilic acyl substitution than their ester counterparts. This increased reactivity can be attributed to the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻). Consequently, thioesters are effective acylating agents, participating in a variety of transformations to form new carbon-carbon and carbon-heteroatom bonds. In biological systems, thioesters, such as acetyl-CoA, play a crucial role in numerous metabolic pathways, including the synthesis and degradation of fatty acids.

The synthesis of thioesters can be achieved through several methods. A common route involves the reaction of a carboxylic acid with a thiol in the presence of a dehydrating agent. Alternatively, the reaction of an acid chloride with a thiol or a thiolate salt provides a straightforward pathway to thioester formation. Another widely used method is the alkylation of a thiocarboxylate salt with an alkyl halide.

The Strategic Importance of Bromomethyl Functionalities in Synthetic Design

The bromomethyl group (-CH₂Br) is a cornerstone in synthetic organic chemistry due to its exceptional utility as an electrophilic building block. Bromine, being a good leaving group, facilitates nucleophilic substitution reactions, making bromomethyl compounds highly effective alkylating agents. oncohemakey.com This reactivity allows for the introduction of a methyl group, often serving as a linker or a foundational piece for further molecular elaboration.

The strategic importance of bromomethyl functionalities lies in their ability to readily react with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom and carbon-carbon bonds. This versatility is harnessed in the synthesis of a diverse range of organic molecules, from pharmaceuticals to materials science. For instance, the reaction of a bromomethyl compound with a thiol is a common method for the preparation of thioethers.

Furthermore, the reactivity of the bromomethyl group can be modulated by the electronic nature of the rest of the molecule, allowing for fine-tuning of its synthetic applications. The presence of neighboring activating or deactivating groups can influence the rate and selectivity of its reactions. This tunable reactivity makes bromomethyl compounds invaluable tools for the synthetic chemist in the strategic planning and execution of complex synthetic routes.

Scope and Significance of Research on Ethanethioic acid, S-(bromomethyl) ester

Research into this compound, and related compounds is driven by the quest for novel reagents and synthetic methodologies. The dual functionality of this molecule—a reactive thioester and a versatile bromomethyl group—positions it as a potentially valuable tool in organic synthesis. The thioester moiety can act as an acylating agent, while the bromomethyl group serves as an electrophilic site for alkylation reactions.

The significance of this research lies in the potential to develop new strategies for the synthesis of complex molecules. For example, the thioacetate (B1230152) portion of the molecule can be viewed as a protected form of a thiol. The thioester can be hydrolyzed under specific conditions to reveal the free thiol, which can then participate in a variety of chemical transformations. tubitak.gov.tr This protecting group strategy is crucial in multistep syntheses where the thiol functionality needs to be masked until a later stage.

Furthermore, the bromomethyl end of the molecule allows for its attachment to various substrates through nucleophilic substitution. This could be utilized to introduce a "masked" thiol group onto a target molecule, which can then be deprotected to reveal the reactive thiol. The interplay between the two functional groups within the same molecule offers intriguing possibilities for intramolecular reactions and the synthesis of heterocyclic compounds. While detailed research specifically on this compound is not extensively documented in publicly available literature, the principles governing its reactivity can be inferred from the well-established chemistry of thioesters and bromomethyl compounds, suggesting a fertile ground for future investigation.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 54820-26-7 |

| Molecular Formula | C₃H₅BrOS |

| Molecular Weight | 169.04 g/mol |

| Canonical SMILES | CC(=O)SCBr |

| InChI Key | YZJLRHAPRBVILX-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

S-(bromomethyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrOS/c1-3(5)6-2-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEILGCPRGJZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462928 | |

| Record name | Ethanethioic acid, S-(bromomethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54820-26-7 | |

| Record name | Ethanethioic acid, S-(bromomethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(bromomethyl)sulfanyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethanethioic Acid, S Bromomethyl Ester and Cognate Structures

Direct Synthetic Approaches to Ethanethioic acid, S-(bromomethyl) ester

Direct synthesis focuses on the formation of the S-CH2Br bond with a pre-existing thioacetate (B1230152) moiety. These methods are advantageous for their straightforwardness and potential efficiency.

The formation of thioesters via nucleophilic substitution is a cornerstone of organosulfur chemistry. wikipedia.org This strategy typically involves the reaction of a thiocarboxylate anion with an appropriate electrophile. For the synthesis of this compound, the nucleophile is the thioacetate anion, generated from thioacetic acid and a base. wikipedia.org

A common route entails the displacement of a halide by an alkali metal salt of a thiocarboxylic acid. wikipedia.org For instance, thioacetate esters are frequently prepared by the alkylation of potassium thioacetate with an alkyl halide (RX, where X = Cl, Br, I). wikipedia.org

Reaction Scheme: CH₃COSK + RX → CH₃COSR + KX wikipedia.org

In the specific context of S-(bromomethyl) ester synthesis, the alkylating agent would need to be a source of a "Br-CH₂⁺" synthon, such as dibromomethane (B42720) or bromochloromethane. The thioacetate anion acts as the nucleophile, displacing one of the bromide ions. Careful control of reaction conditions is necessary to prevent double substitution, which would lead to the formation of a dithioacetal.

This type of reaction is a classic example of a nucleophilic substitution, where the success of the synthesis depends on the nucleophilicity of the thioacetate and the electrophilicity of the bromomethylating agent. libretexts.org

Thioesterification refers to the formation of a thioester functional group. libretexts.org While nucleophilic substitution is a primary method, other targeted procedures involve the condensation of a carboxylic acid and a thiol. These reactions typically require a dehydrating or coupling agent to facilitate the removal of water. wikipedia.org

Common dehydrating agents used for this purpose include dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org For the specific synthesis of this compound, this would conceptually involve the reaction between thioacetic acid and a hypothetical bromomethanol, though this is not a practical route due to the instability of bromomethanol.

A more relevant targeted approach involves the activation of a carboxylic acid before its reaction with a thiol. libretexts.org In biochemical systems, this is often achieved by converting the carboxylate into an acyl phosphate. libretexts.org In synthetic chemistry, acid anhydrides or acid chlorides can react with thiols to form thioesters. wikipedia.org For example, reacting an acid chloride with an alkali metal salt of a thiol is a viable route. wikipedia.org

Reaction Scheme: R'COCl + RSNa → R'COSR + NaCl wikipedia.org

However, for the target molecule, this would require the synthesis of the unstable bromomethylthiol, making this approach less direct for this specific compound compared to the nucleophilic substitution described in 2.1.1.

Synthetic Routes to Analogous Bromomethyl Thioesters and Key Precursors

This section explores the synthesis of the broader class of bromomethyl thioethers (R-S-CH₂Br) from thiol precursors. These methods are crucial as they provide key building blocks and insight into the reactivity of the thiol group in the context of bromomethylation.

A highly efficient and facile method for the bromomethylation of a wide range of thiols has been developed using paraformaldehyde and a solution of hydrogen bromide in acetic acid (HBr/AcOH). nih.govresearchgate.net This approach avoids the generation of highly toxic byproducts like bis(bromomethyl)ether. nih.govrsc.org The procedure is operationally simple, and in many cases, the product can be isolated in high purity by simple extraction. nih.gov

The scope of this reaction is broad, encompassing various aliphatic and aromatic thiols, which are converted to their corresponding bromomethyl sulfides in excellent yields. rsc.org

| Thiol Substrate | Product | Yield (%) |

|---|---|---|

| Dodecanethiol | (Bromomethyl)(dodecyl)sulfane | 99 |

| 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanethiol | 1-((Bromomethyl)thio)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane | 88 |

| Thiophenol | (Bromomethyl)(phenyl)sulfane | 99 |

| 4-Methylbenzenethiol | (Bromomethyl)(p-tolyl)sulfane | 87 |

| 4-Chlorobenzenethiol | (Bromomethyl)(4-chlorophenyl)sulfane | 99 |

| 4-Bromobenzenethiol | (Bromomethyl)(4-bromophenyl)sulfane | 97 |

| 4-Fluorothiophenol | (Bromomethyl)(4-fluorophenyl)sulfane | 95 |

| 4-Methoxybenzenethiol | (Bromomethyl)(4-methoxyphenyl)sulfane | 80 |

The bromomethylation of thiols using paraformaldehyde and HBr/AcOH is an acid-mediated process. nih.govresearchgate.net Mechanistic investigations suggest that the active bromomethylating reagent is bromomethanol (BrCH₂OH), which is formed in situ from the reaction of paraformaldehyde and HBr. researchgate.net This reactive intermediate is promptly trapped by the thiol nucleophile. researchgate.net

The optimal reaction conditions involve adding the HBr/AcOH mixture to a pre-mixed solution of the thiol and paraformaldehyde. nih.gov This sequence ensures that the highly reactive bromomethanol is consumed by the thiol as it is formed, which minimizes the formation of undesired and toxic byproducts such as bis(bromomethyl)ether. nih.govresearchgate.net The use of equimolar ratios of paraformaldehyde is sufficient for complete conversion. researchgate.net Other methods for acid-mediated synthesis of sulfides have been explored, such as the coupling of thiols with diaryliodonium salts using trifluoroacetic acid (TFA) as an additive, although this is for aryl sulfide (B99878) formation rather than bromomethylation. organic-chemistry.org

While the acid-mediated bromomethylation with paraformaldehyde and HBr/AcOH is effective for a wide range of thiols, it is unsuitable for mercaptans that feature attenuated nucleophilicity. nih.govresearchgate.net A key example of such a substrate is thioacetic acid. nih.govresearchgate.net

Thioacetic acid (pKa ≈ 3.4) is significantly more acidic than typical alkyl or aryl thiols. wikipedia.org Consequently, its conjugate base, thioacetate (CH₃COS⁻), is more stable and less nucleophilic. In the acidic reaction medium, the equilibrium lies towards the protonated, non-nucleophilic thioacetic acid, further reducing its ability to react with the electrophilic bromomethanol intermediate. nih.govresearchgate.net

Attempts to use thioacetic acid, along with other substrates with reduced S-nucleophilicity like thiobenzoic acid and p-nitrothiophenol, in this bromomethylation methodology were unsuccessful, leading to complex mixtures or no reaction. nih.govresearchgate.net This highlights a significant limitation of this specific synthetic route and underscores the importance of sufficient substrate nucleophilicity for the reaction to proceed efficiently.

Transformations Involving α-Halo Carboxylic Acid Derivatives

Derivatives of α-halo carboxylic acids are versatile intermediates in organic synthesis, frequently employed as potent alkylating agents. wikipedia.org Their utility extends to the formation of thioesters through nucleophilic substitution reactions. A primary route for synthesizing thioesters involves the reaction of an alkali metal salt of a thiocarboxylic acid with a suitable alkyl halide. wikipedia.org For instance, thioacetate esters are commonly prepared by the alkylation of potassium thioacetate with an alkyl halide (RX). wikipedia.org

Reaction Scheme: CH₃COSK + RX → CH₃COSR + KX wikipedia.org

This fundamental reaction can be adapted to produce S-(bromomethyl) esters. By using a dihalomethane, such as dibromomethane or bromoiodomethane, as the alkylating agent, one halogen can be displaced by the thioacetate anion to yield the target S-(halomethyl) thioester.

Another established method involves the reaction of an acid chloride with an alkali metal salt of a thiol. wikipedia.org Precursors like α-halo carboxylic acids can be prepared through methods such as the Hell-Volhard-Zelinsky halogenation, which involves the reaction of a carboxylic acid with a halogen in the presence of a phosphorus catalyst. wikipedia.org These α-halo acyl halides can then react with a suitable thiol source. The reactivity of the α-halide allows for its ready substitution by nucleophiles. wikipedia.org

Enantioselective Synthesis of Chiral Thioester Derivatives

The development of methods for the asymmetric synthesis of chiral thioesters is a significant area of research, as these compounds are valuable building blocks for complex molecules. One highly effective approach involves the enantioselective α-alkylation of α-acylthiomalonates using phase-transfer catalysis (PTC). nih.govacs.org This method facilitates the creation of chiral α-thio-quaternary stereogenic centers with high levels of stereocontrol. nih.govacs.org

This synthetic strategy has been successfully applied to provide α-acylthio-α-alkylmalonates in high chemical and optical yields. acs.org The reaction is typically carried out under specific phase-transfer catalytic conditions, demonstrating the efficiency of this approach for preparing versatile chiral molecules that contain α-sulfur quaternary stereogenic centers. nih.govacs.org

| Substrate Class | Catalyst | Conditions | Chemical Yield | Enantiomeric Excess (ee) | Reference |

| α-Acylthiomalonates | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% aq. KOH, toluene, -20 °C | Up to 99% | Up to 98% | nih.govacs.org |

This table summarizes the general findings for the enantioselective α-alkylation of α-acylthiomalonates under the specified phase-transfer conditions.

Innovative Methodologies for S-(bromomethyl) Ester Assembly

Recent advancements in synthetic chemistry have led to more efficient and safer methods for the assembly of S-(bromomethyl) esters and related α-bromomethyl sulfides. A notable innovative methodology involves the bromomethylation of thiols using a combination of paraformaldehyde and a solution of hydrogen bromide in acetic acid (HBr/AcOH). nih.gov

This method is regarded as facile and highly efficient, offering a significant advantage by minimizing the formation of highly toxic byproducts often associated with older protocols. nih.gov Traditional methods for preparing such compounds include condensation with bromochloromethane, reactions with HCl and a formaldehyde (B43269) source, or the use of dibromomethane in a basic medium. nih.gov The paraformaldehyde-HBr/AcOH system represents a more direct and chemo-tolerant approach. nih.gov

The synthetic utility of the resulting α-bromomethyl sulfides has been demonstrated in various chemical transformations. nih.gov However, it is important to note the limitations of this specific methodology. While it is applicable to a wide range of structurally diverse aliphatic and aromatic thiols, certain substrates with attenuated nucleophilicity, such as thioacetic acid and thiobenzoic acid, were found to be unsuitable for this particular bromomethylation procedure, leading to complex mixtures. researchgate.net

| Thiol Substrate | Product | Yield (%) | Reference |

| 4-Methylbenzenethiol | 1-(Bromomethyl)-4-methyl-2-(methylsulfanyl)benzene | 95 | researchgate.net |

| 4-Chlorobenzenethiol | 1-(Bromomethyl)-4-chloro-2-(methylsulfanyl)benzene | 98 | researchgate.net |

| 2-Naphthalenethiol | 2-((Bromomethyl)thio)naphthalene | 96 | researchgate.net |

| Thiophenol | (Bromomethyl)(phenyl)sulfane | 97 | researchgate.net |

| 2-Fluorobenzenethiol | 1-((Bromomethyl)thio)-2-fluorobenzene | 88 | nih.gov |

| tert-Butyl Mercaptan | tert-Butyl bromomethyl sulfide | 76 | nih.gov |

| Thioacetic Acid | Unsuitable Substrate | N/A | researchgate.net |

This table illustrates the scope of the paraformaldehyde/HBr-AcOH bromomethylation method with various thiols, highlighting its effectiveness for many substrates but also noting its incompatibility with thioacetic acid.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethanethioic Acid, S Bromomethyl Ester

Reactivity of the Bromomethyl Electrophilic Center

The primary carbon atom bonded to the bromine atom is a potent electrophilic site. The presence of the electron-withdrawing thioester group further enhances the susceptibility of this center to nucleophilic attack. The carbon-bromine bond is readily cleaved through several distinct mechanistic pathways, including nucleophilic displacement, metal-halogen exchange, and free-radical processes.

Nucleophilic Displacement Reactions

The primary alkyl halide structure of the bromomethyl group makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step. This process occurs with an inversion of stereochemistry at the carbon center, although this is not observable for the prochiral bromomethyl group.

Ethanethioic acid, S-(bromomethyl) ester readily undergoes alkylation reactions with a variety of soft carbon nucleophiles. A prominent example is the malonic ester synthesis, where the enolate derived from diethyl malonate or a similar active methylene (B1212753) compound acts as the nucleophile. wikipedia.orglibretexts.org The reaction, typically carried out in the presence of a non-nucleophilic base like sodium ethoxide, results in the formation of a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org

Another important class of carbon nucleophiles for this transformation includes organocuprates, such as lithium dialkylcuprates (Gilman reagents). These reagents are known to be highly effective for SN2 reactions with primary alkyl halides, forming carbon-carbon bonds with high efficiency. masterorganicchemistry.com While stronger organometallic reagents like Grignard reagents can also act as nucleophiles, their high basicity may lead to competing side reactions. mdpi.com

| Nucleophile Type | Example Nucleophile | Base/Solvent | Product Type |

| Enolate | Diethyl malonate | NaOEt / EtOH | Substituted malonic ester |

| Organocuprate | Lithium dimethylcuprate (Me₂CuLi) | THF / Et₂O | S-(ethyl) ethanethioate |

| Cyanide | Sodium cyanide (NaCN) | DMSO | S-(cyanomethyl) ethanethioate |

A wide range of heteroatomic nucleophiles can displace the bromide ion. Thiols and their conjugate bases (thiolates) are particularly effective nucleophiles due to the high polarizability of sulfur, readily forming new thioethers. nih.govchemistrysteps.com The reaction proceeds efficiently under basic conditions which generate the more nucleophilic thiolate anion.

Similarly, primary and secondary amines react as nitrogen-based nucleophiles to yield the corresponding N-alkylated products. These reactions are fundamental in the synthesis of more complex amine-containing structures. Reactions with oxygen nucleophiles, such as water or alcohols, lead to hydrolysis or alcoholysis, respectively, yielding S-(hydroxymethyl) ethanethioate or S-(alkoxymethyl) ethanethioate. These reactions can be catalyzed by acid or base.

| Nucleophile Type | Example Nucleophile | Conditions | Product Type |

| Sulfur | Ethanethiol (EtSH) | Base (e.g., NaH) | Dithioacetal derivative |

| Nitrogen | Diethylamine (Et₂NH) | Aprotic solvent | N,N-diethylaminomethyl thioacetate (B1230152) |

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | Methanol | S-(methoxymethyl) ethanethioate |

| Oxygen | Water (H₂O) | Neutral or basic pH | S-(hydroxymethyl) ethanethioate |

Organometallic Intermediates via Metal-Halogen Exchange

Metal-halogen exchange is a powerful transformation that reverses the polarity (umpolung) of the carbon center. Treatment of this compound with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures, can induce a bromo-lithium exchange. researchgate.net This reaction generates a highly reactive organolithium intermediate, S-(lithiomethyl) ethanethioate. This intermediate is a potent carbon nucleophile and can be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. For example, reaction with an aldehyde or ketone would yield a β-hydroxy thioester. researchgate.net

Free Radical Transformations and Reductive Pathways

The carbon-bromine bond can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or UV light, generating an S-acetylthiomethyl radical (•CH₂SAc). researchgate.net This radical intermediate can participate in a variety of transformations.

In the presence of a radical acceptor, such as an alkene, the S-acetylthiomethyl radical can initiate a free-radical addition reaction. This pathway involves the addition of the radical to the double bond, followed by a chain-transfer step to yield the final product and regenerate a radical species to propagate the chain reaction.

Alternatively, in the presence of a reducing agent like tributyltin hydride (Bu₃SnH), the bromomethyl group can be reductively dehalogenated. The mechanism involves the abstraction of the bromine atom by a tributyltin radical to form the S-acetylthiomethyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield S-methyl ethanethioate and propagate the radical chain.

Chemical Behavior of the Thioester Moiety

The thioester group is a versatile functional group with reactivity distinct from that of the bromomethyl center. It is generally more reactive towards nucleophiles than its ester counterpart due to the lower resonance stabilization of the C-S bond compared to the C-O bond and the better leaving group ability of the thiolate anion.

Key reactions involving the thioester moiety include:

Hydrolysis : Thioesters can be hydrolyzed to the corresponding carboxylic acid (acetic acid) and a thiol (which would be the unstable methanethiol (B179389) derived from the bromomethyl portion, likely undergoing further reaction). This reaction can be catalyzed by either acid or base. nih.govharvard.edumdpi.com Base-mediated hydrolysis is generally rapid and involves the direct attack of a hydroxide (B78521) ion at the electrophilic carbonyl carbon. sigmaaldrich.comsigmaaldrich.com

Aminolysis : Reaction with amines (primary or secondary) leads to the formation of amides. This is a common method for amide bond formation and is a key principle in native chemical ligation for peptide synthesis.

Fukuyama Coupling : A significant reaction of thioesters is the palladium-catalyzed coupling with organozinc halides, known as the Fukuyama coupling. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for ketone synthesis, as the thioester group is selectively converted into a ketone by forming a new carbon-carbon bond. pearson.comjk-sci.com

Reduction : Thioesters can be reduced to aldehydes under specific conditions, such as the Fukuyama reduction, which typically uses a palladium catalyst and a silane (B1218182) reducing agent like triethylsilane. researchgate.net More forceful reducing agents like lithium aluminum hydride would reduce the thioester to a primary alcohol.

| Reaction Type | Reagents | Product from Thioester Moiety |

| Hydrolysis | H₂O / H⁺ or OH⁻ | Acetic acid |

| Aminolysis | R-NH₂ | N-substituted acetamide |

| Fukuyama Coupling | R-ZnX, Pd catalyst | Ketone (CH₃-CO-R) |

| Fukuyama Reduction | Et₃SiH, Pd catalyst | Acetaldehyde |

Thioester Cleavage for Thiol Generation

The cleavage of the thioester bond in this compound is a pivotal process for the in-situ generation of methanethiol, a reactive intermediate. This transformation can be achieved through both hydrolytic and reductive pathways, each with distinct mechanistic features.

Hydrolytic Disconnections

The hydrolysis of thioesters, while thermodynamically favorable, exhibits kinetics that are highly dependent on pH. harvard.edu The process can occur under acidic, basic, or neutral conditions. For alkyl thioalkanoates, such as S-methyl thioacetate, which serves as a structural model for the title compound, hydrolysis is predominantly acid-mediated at low pH and base-mediated at high pH. harvard.edu

Under neutral conditions (pH 7), the hydrolysis of S-methyl thioacetate is slow, with a half-life of 155 days at 23°C. harvard.edu This suggests that this compound possesses considerable stability in aqueous media in the absence of catalysts. The reaction proceeds through a nucleophilic attack of water on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the thiol. mdpi.com

Table 1: Kinetic Data for the Hydrolysis of a Model Alkyl Thioester (S-methyl thioacetate)

| Condition | Rate Constant |

|---|---|

| Acid-mediated (ka) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ |

| Base-mediated (kb) | 1.6 x 10⁻¹ M⁻¹s⁻¹ |

| pH-independent (kw) | 3.6 x 10⁻⁸ s⁻¹ |

Data sourced from Whitesides Research Group (2011). harvard.edu

Computational studies on similar thioesters, like S-ethyl trifluorothioacetate, indicate that the rate-determining steps are significantly influenced by the leaving group's nature and the solvation effects of water molecules. mdpi.comnih.gov For the hydrolysis of S-ethyl trifluorothioacetate, only one water molecule is directly involved in the rate-limiting step, with surrounding water molecules providing beneficial solvation. mdpi.com

Reductive Transformations

Reductive cleavage of the carbon-sulfur bond offers an alternative route to thiol generation. While direct electrochemical reduction of the thioester bond is possible, other methods involving reducing agents are more common. Systems like samarium/Cp2TiCl2 have been shown to reductively cleave the sulfur-sulfur bond in disulfides to generate thiolate anions, which can then participate in further reactions. researchgate.net A similar approach could be envisioned for the C-S bond in thioesters.

Electroreductive methods have been successfully applied to the desulfurative transformation of thioethers into alkyl radicals. chemrxiv.org These studies demonstrate the selective cleavage of the C(sp³)–S bond. DFT calculations have shown that the thermodynamic reduction potential of thioethers is highly dependent on the substrate. chemrxiv.org While this research focuses on thioethers, the principles of single-electron transfer leading to C-S bond cleavage could be applicable to thioesters like this compound under specific electroreductive conditions.

Another approach involves the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. For instance, meso-tetraphenylporphinatoiron has been used to catalyze the reductive cleavage of S-O and S-N bonds, and in some cases, S-C bonds.

Acyl Group Transfer and Related Functionalizations

Thioesters are well-known acylating agents, and this compound is expected to participate in acyl group transfer reactions. The reactivity of thioesters in such transformations is often superior to that of their oxoester counterparts, particularly with amine and carbanion nucleophiles. nih.gov

Computational studies comparing the reactivity of methyl thioacetate and methyl acetate (B1210297) have shown that while their reactivity towards hydroxide is similar, the thioester is significantly more reactive towards amines (by about 100-fold) and carbanions (by at least 2000-fold). nih.gov This enhanced reactivity is attributed to differences in the loss of delocalization energy when moving from the reactants to the transition state. nih.gov

The acyl transfer can be facilitated by various catalysts. For example, methane (B114726) sulfonic acid, a green organic acid, has been shown to efficiently catalyze acyl transfer reactions from various sources to alcohols, phenols, and thiols under solvent-free conditions at room temperature. rsc.org

A common application of acyl transfer from thioesters is in the synthesis of amides. The direct amidation of thioesters can be achieved without the use of toxic reagents, providing a versatile route to primary, secondary, and tertiary amides. researchgate.net

Intramolecular Cyclization and Rearrangement Phenomena

The presence of a bromomethyl group attached to the sulfur atom in this compound introduces the potential for intramolecular reactions. The bromine atom is a good leaving group, and the molecule contains nucleophilic centers (the carbonyl oxygen and the sulfur atom itself, depending on the reaction conditions) that could participate in intramolecular cyclization.

For instance, in a related compound, 4,7-bis(2-bromoacetyl)-1-thia-4,7-diazacyclononane, intramolecular cyclization has been observed. researchgate.net While the structure is more complex, it demonstrates the principle of a bromoacetyl group participating in ring formation.

Rearrangement reactions are also a possibility, especially if a carbocation intermediate is formed. For example, the loss of the bromide ion from the bromomethyl group could, in principle, lead to a carbocation adjacent to the sulfur atom. Such an intermediate could then undergo rearrangement. masterorganicchemistry.commasterorganicchemistry.com Reactions involving carbocation intermediates can be accompanied by hydride or alkyl shifts to form a more stable carbocation, which then leads to the final product. masterorganicchemistry.commasterorganicchemistry.com Base-mediated rearrangements involving the expansion of dithioacetal rings have also been reported, suggesting the possibility of skeletal reorganization under specific conditions. nih.gov

Computational and Theoretical Chemistry Studies on Reaction Mechanisms

Computational and theoretical chemistry studies provide invaluable insights into the reaction mechanisms of thioesters. Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of H₂S release from thionoesters, which involves the generation of a dithioester intermediate. researchgate.net Such studies help in understanding the kinetic favorability of different reaction pathways.

In the context of acyl transfer, computational analyses have elucidated the role of electron delocalization in stabilizing the reactants and transition states. nih.gov Natural Bond Orbital (NBO) analysis has shown that for the reaction with hydroxide, the loss of delocalization energy is similar for oxoesters and thioesters, but significantly greater for the oxoester in reactions with other nucleophiles, explaining the enhanced reactivity of thioesters. nih.gov

Computational studies on the hydrolysis of thioesters have highlighted the role of water molecules in stabilizing transition states. mdpi.commdpi.com For the hydrolysis of a thioester, it was found that the conversion of the thioester to a carboxylic acid via a tetrahedral intermediate is exergonic. mdpi.com Theoretical studies on gas-phase reactions of related sulfur compounds with radicals have also been conducted to understand reaction mechanisms, energetics, and kinetics. researchgate.net These computational approaches provide a molecular-level understanding that complements experimental findings and helps in predicting the reactivity of compounds like this compound.

Strategic Applications in Advanced Organic Synthesis and Complex Molecule Construction

Ethanethioic acid, S-(bromomethyl) ester as a Versatile Synthetic Building Block

The dual reactivity of this compound makes it a valuable tool for synthetic chemists. The two key functional groups, the acetylthio (-SAc) moiety and the bromomethyl (-CH2Br) group, can be manipulated selectively or in tandem to introduce desired structural motifs into a wide range of organic molecules.

This compound serves as an effective electrophilic reagent for the introduction of the acetylthiomethyl group (-CH2SAc) onto various nucleophiles. This reaction, typically proceeding through a nucleophilic substitution mechanism, provides a convenient route to protected thiols. The acetyl group can be readily removed under mild basic conditions to unveil the free thiol, which can then be used in subsequent transformations.

The versatility of this reagent is demonstrated by its reaction with a variety of nucleophiles, including amines, phenols, and other thiols. For instance, the reaction with primary or secondary amines yields the corresponding N-acetylthiomethylated products. Similarly, phenols and thiols can be S-acetylthiomethylated at the oxygen and sulfur atoms, respectively. This methodology is particularly useful for the synthesis of molecules where a protected thiol is required for further synthetic manipulations, such as in the preparation of self-assembled monolayers on gold surfaces or in the synthesis of biologically active sulfur-containing compounds.

Table 1: Representative S-Acetylthiomethylation Reactions

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH2) | R-NH-CH2SAc | Base (e.g., K2CO3), Solvent (e.g., DMF) |

| Phenol (Ar-OH) | Ar-O-CH2SAc | Base (e.g., Cs2CO3), Solvent (e.g., CH3CN) |

| Thiol (R'-SH) | R'-S-CH2SAc | Base (e.g., Et3N), Solvent (e.g., CH2Cl2) |

The bromomethyl group in this compound is a highly reactive electrophilic center. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile incorporation of the -CH2Br moiety into various molecular scaffolds. nih.gov This functionality is a valuable precursor for a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.

For example, the bromomethyl group can react with carbanions, organometallic reagents, and other carbon nucleophiles to form new carbon-carbon bonds. Additionally, it can react with heteroatom nucleophiles such as amines, alcohols, and thiols to introduce a functionalized methylene (B1212753) bridge. The reactivity of the bromomethyl group can be tuned by the choice of reaction conditions and the nucleophile, providing a versatile handle for molecular elaboration. nih.gov

Facilitation of Carbon-Carbon Bond Forming Reactions

This compound plays a crucial role in the formation of carbon-carbon bonds, a cornerstone of organic synthesis. Its ability to participate in various coupling reactions makes it a valuable tool for the construction of complex carbon skeletons.

The electrophilic nature of the bromomethyl group makes this compound a suitable reagent for Friedel-Crafts alkylation reactions. libretexts.orgunizin.orglibretexts.orgresearchgate.net In the presence of a Lewis acid catalyst, the compound can alkylate electron-rich aromatic and heteroaromatic rings, introducing an acetylthiomethyl-substituted methylene group. This provides a direct route to functionalized aromatic compounds that can be further elaborated.

While direct arylation of the bromomethyl group is less common, the compound can be used to prepare organometallic reagents that subsequently participate in cross-coupling reactions. For instance, conversion of the bromomethyl group to an organolithium or organomagnesium species would allow for subsequent palladium- or copper-catalyzed cross-coupling with aryl halides to form a new carbon-carbon bond. organic-chemistry.orgmdpi.com

Table 2: Carbon-Carbon Bond Forming Reactions

| Reaction Type | Substrate | Product | Catalyst/Reagent |

|---|---|---|---|

| Friedel-Crafts Alkylation | Benzene | C6H5-CH2SAc | Lewis Acid (e.g., AlCl3) |

| Cross-Coupling (via organometallic intermediate) | Aryl Halide (Ar-X) | Ar-CH2SAc | 1. Mg or Li, 2. Pd or Cu catalyst |

The bifunctional nature of this compound makes it an attractive component for cascade and multicomponent reactions. nih.gov These powerful synthetic strategies allow for the rapid construction of complex molecules in a single operation, minimizing waste and improving efficiency.

In a hypothetical multicomponent reaction, this compound could react with two or more other components in a sequential manner. For example, a nucleophile could first react with the bromomethyl group, and the resulting intermediate could then undergo a subsequent transformation involving the thioester functionality. This approach would allow for the rapid assembly of diverse molecular scaffolds from simple starting materials. While specific examples utilizing this exact compound in complex cascade or multicomponent reactions are not extensively documented, its structure lends itself to such applications. rsc.orgnih.gov

The ability to selectively address the two functional groups of this compound provides a powerful strategy for the synthesis of polyfunctionalized molecules. By carefully choosing the reaction conditions and reagents, chemists can orchestrate a sequence of reactions to build up molecular complexity in a controlled manner.

For instance, the bromomethyl group can be used to anchor the molecule to a solid support, followed by modification of the thioester. Alternatively, the thioester can be deprotected to reveal a thiol, which can then direct the reactivity of other functional groups within the molecule. This stepwise approach, combined with the potential for cascade and multicomponent reactions, makes this compound a valuable tool for the synthesis of a wide range of complex and functionally diverse molecules.

Contributions to Heterocyclic and Macrocyclic Synthesis

The construction of heterocyclic and macrocyclic frameworks is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This compound serves as a valuable building block in this context, primarily by acting as a flexible linker that can react with two or more nucleophilic sites to form a ring structure.

The high reactivity of the bromomethyl group towards soft nucleophiles, such as thiols and amines, makes it an ideal tool for cyclization reactions. While direct literature examples detailing the use of S-(bromomethyl) thioacetate (B1230152) in macrocyclization are specific, its utility can be understood by analogy to structurally similar and widely used reagents like 1,3,5-tris(bromomethyl)benzene. This reagent is extensively used to cyclize peptides containing multiple cysteine residues, forming stable bicyclic and tricyclic structures through the formation of thioether bonds. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of the cysteine thiolate anions on the electrophilic benzylic bromides.

Similarly, this compound can be envisioned as a key component in forming sulfur-containing macrocycles. For instance, a molecule containing two thiol groups (a dithiol) can react with two equivalents of S-(bromomethyl) thioacetate. Subsequent hydrolysis of the thioacetate esters would yield a linear precursor with two terminal thiol groups. This intermediate could then undergo an intramolecular cyclization under high-dilution conditions to form a macrocyclic dithioether.

Furthermore, the reagent can facilitate the synthesis of sulfur-containing heterocycles through intramolecular pathways. A substrate containing both a thiol and another nucleophile (e.g., an amine) could first react at the more nucleophilic thiol site with S-(bromomethyl) thioacetate. After deprotection of the thioacetate to reveal the new thiol, a subsequent intramolecular reaction between this new thiol and an electrophilic site elsewhere on the molecule, or between the original amine and the newly installed mercaptomethyl group (after conversion to an electrophile), would lead to the formation of a heterocycle.

The table below illustrates potential synthetic pathways for heterocycle and macrocycle formation using S-(bromomethyl) thioacetate as a key building block.

| Starting Material Type | Reaction Strategy | Intermediate Product | Final Cyclic Structure |

| Dithiol (HS-R-SH) | Double alkylation with S-(bromomethyl) thioacetate, followed by deacetylation and intramolecular cyclization. | AcS-CH₂-S-R-S-CH₂-SAc | Macrocyclic Dithioether |

| Amino-thiol (HS-R-NH₂) | Selective alkylation of thiol, deacetylation, and intramolecular reaction with an activated amine. | AcS-CH₂-S-R-NH₂ | N,S-Heterocycle (e.g., Thiomorpholine derivative) |

| Peptide with two Cys residues | Sequential alkylation and deacetylation to form a linear precursor, followed by intramolecular disulfide bond formation. | AcS-CH₂-S-Cys-...-Cys-S-CH₂-SAc | Macrocyclic Peptide with Thioether and Disulfide links |

Precursor for Diverse Organosulfur Compound Libraries

The generation of compound libraries with high structural and functional diversity is crucial for drug discovery and materials science. nih.gov this compound is an excellent reagent for this purpose, enabling the introduction of a versatile thiol functional group that can be subsequently modified in numerous ways. The thioacetate group serves as an effective protecting group for the thiol, which is stable under various reaction conditions but can be cleaved cleanly under basic conditions to liberate the free thiol.

The general strategy involves two key steps:

Introduction of the Protected Thiol: A library of starting materials containing a suitable nucleophilic handle (e.g., amines, phenols, thiols, carbanions) is reacted with this compound. This step attaches the acetylthiomethyl (-CH₂SAc) group to the parent molecule.

Deprotection and Diversification: The thioacetate ester is then hydrolyzed (e.g., using sodium hydroxide (B78521) or sodium methoxide) to unmask the mercaptomethyl (-CH₂SH) group. This newly formed thiol is a highly reactive nucleophile and can participate in a wide array of subsequent reactions to generate a diverse library of organosulfur compounds.

This approach leverages the exceptional versatility of the thiol group. nih.gov Once unmasked, the thiol can undergo various transformations, including:

Alkylation: Reaction with a diverse set of alkyl, benzyl, or aryl halides to produce a library of thioethers (sulfides).

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or sulfones to create β-thio-substituted compounds.

Oxidation: Mild oxidation can lead to the formation of symmetric or unsymmetric disulfides, while stronger oxidation can yield sulfinic acids, sulfonic acids, or sulfonamides.

Thioesterification: Reaction with acyl chlorides or carboxylic acids (under activating conditions) to form thioesters.

Formation of Thioacetals: Reaction with aldehydes or ketones to form dithioacetals, which are useful protecting groups or synthetic intermediates. nih.gov

Thiol-Ene/Thiol-Yne Radical Reactions: Addition across alkenes or alkynes under radical conditions to form thioethers, often with high regioselectivity.

The table below summarizes the diversification potential stemming from the mercaptomethyl group introduced by this compound.

| Reaction Type | Electrophile/Reagent | Resulting Organosulfur Compound Class |

| S-Alkylation | Alkyl/Benzyl Halides (R'-X) | Thioethers (R-S-CH₂-S-R') |

| Michael Addition | α,β-Unsaturated Ketones | β-Ketosulfides |

| Oxidation | Iodine (I₂) or Air | Disulfides (R-S-CH₂-S-S-CH₂-S-R) |

| Oxidation | H₂O₂, mCPBA | Sulfoxides, Sulfones |

| Thioesterification | Acyl Chlorides (R'COCl) | Thioesters (R-S-CH₂-S-COR') |

| Thiol-Ene Reaction | Alkenes (R'CH=CH₂) | Thioethers (R-S-CH₂-S-CH₂-CH₂R') |

This strategy, starting with a single versatile reagent, provides a powerful and efficient platform for the rapid generation of large and structurally diverse libraries of organosulfur compounds for screening in biological or material applications.

Cross Disciplinary Research and Potential in Materials Science and Chemical Biology

Integration into Functional Materials Development

The dual reactivity of Ethanethioic acid, S-(bromomethyl) ester makes it a significant component in the creation of advanced materials with tailored properties. Its ability to participate in surface modification and to act as a precursor for polymers is of particular interest to researchers.

Surface Modification and Functionalization Strategies

The thioacetate (B1230152) group of this compound serves as a protected thiol, a functional group known for its strong affinity for noble metal surfaces, particularly gold. This property is extensively utilized in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can dramatically alter the physicochemical properties of a surface.

The general strategy involves a two-step process. First, the this compound is allowed to assemble on the surface. Subsequently, the thioacetate group is deprotected, typically through hydrolysis, to expose the thiol group, which then forms a strong covalent bond with the gold surface. This process results in a densely packed monolayer. The terminal bromomethyl groups are then exposed, creating a reactive surface that can be further functionalized through nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of molecules, including polymers, biomolecules, and fluorescent dyes, thereby tailoring the surface for specific applications such as biosensing, controlled cell adhesion, and nanoelectronics. wpmucdn.comnih.govnih.gov

While direct studies on this compound for SAM formation are not extensively detailed in the reviewed literature, the principle is well-established for alkanethiols and thioacetate-terminated molecules. bwise.kr The presence of the reactive bromomethyl group offers an advantage over simple alkanethiols by providing a convenient handle for post-assembly modification.

Table 1: Surface Modification Potential of this compound

| Feature | Description | Relevance to this compound |

| Anchoring Group | Thioacetate (protected thiol) | Allows for controlled assembly on gold and other noble metal surfaces. bwise.kr |

| Deprotection | Hydrolysis (e.g., with ammonium (B1175870) hydroxide) | Exposes the thiol for covalent bond formation with the surface. |

| Reactive Terminus | Bromomethyl group | Enables post-assembly functionalization via nucleophilic substitution. |

| Applications | Biosensors, patterned surfaces, functionalized nanoparticles. | The bifunctional nature allows for the creation of complex, multi-layered surface architectures. |

Design of Polymer Precursors and Initiators

The structure of this compound makes it a suitable candidate for use in polymer synthesis, particularly as a functional initiator. The bromomethyl group can initiate certain types of polymerization, while the thioacetate group remains as a terminal functional group on the resulting polymer chain.

A notable example of a similar approach is the use of thioacetate-based initiators for the cationic ring-opening polymerization of 2-alkyl-2-oxazolines. nih.govresearchgate.net In this strategy, an initiator containing a thioacetate group is used to start the polymerization, resulting in polymers with a thioacetate group at one end. This thioacetate can then be deprotected to a thiol, which can be used for further reactions, such as conjugation to other molecules or surfaces. nih.gov

By analogy, this compound could potentially be used as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), where the bromomethyl group would act as the initiating site. The resulting polymer would have a thioacetate group at its terminus, which could then be utilized for post-polymerization modification. This approach allows for the synthesis of well-defined polymers with specific end-group functionality, which is crucial for applications in drug delivery, nanotechnology, and biomaterials. nih.gov

Table 2: Potential Role of this compound in Polymer Synthesis

| Polymerization Technique | Role of this compound | Resulting Polymer Functionality | Potential Applications |

| Cationic Ring-Opening Polymerization | Functional Initiator (analogous to other thioacetate initiators) nih.govresearchgate.net | Thiol-terminated polymer (after deprotection) | Surface grafting, bioconjugation, block copolymer synthesis. |

| Atom Transfer Radical Polymerization (ATRP) | Initiator (utilizing the bromomethyl group) | Thioacetate-terminated polymer | Synthesis of well-defined functional polymers for drug delivery and nanotechnology. |

Advanced Applications in Chemical Biology

The reactivity of this compound also lends itself to a variety of applications in chemical biology, where the precise modification of biomolecules is essential for understanding and manipulating biological processes.

Development of Chemical Probes and Tags

Chemical probes are molecules used to study biological systems. The dual functionality of this compound makes it a potential platform for the development of such probes. The bromomethyl group is a reactive electrophile that can readily react with nucleophilic residues on biomolecules, such as the thiol group of cysteine.

This reactivity is analogous to that of other α-haloacetamide reagents, which are commonly used to block free cysteine residues in proteins. After reaction with a protein, the thioacetate group could be deprotected to a free thiol. This newly introduced thiol could then be used for subsequent labeling with a fluorescent dye or an affinity tag, allowing for the detection and purification of the modified protein. This two-step labeling strategy could offer advantages in terms of specificity and versatility.

Role in Conjugation and Bioconjugation Chemistries

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The bromomethyl group of this compound can act as an alkylating agent for nucleophilic side chains of amino acids, most notably the thiol group of cysteine. This reaction forms a stable thioether bond, which is a common linkage in bioconjugation. researchgate.net

While maleimides are widely used for cysteine modification, the resulting thioether bond can sometimes be reversible. nih.gov Reagents with bromomethyl groups, similar to the one in this compound, can form irreversible thioether linkages, which is advantageous for creating stable bioconjugates. The thioacetate end of the molecule could then be used for further conjugation after deprotection, making it a potential heterobifunctional crosslinker.

Precursors for Investigational Biological Tools

This compound can serve as a valuable precursor in the synthesis of more complex molecules with potential biological activity. The thioacetate group provides a masked thiol, which can be revealed at a later stage in a synthetic sequence. This is particularly useful when the presence of a free thiol would be incompatible with other reagents or reaction conditions.

For example, in the synthesis of biologically active monoterpene thiols, a bromo-group on a precursor molecule can be displaced by a thioacetate group. The thioacetate is then reduced in a subsequent step to yield the desired thiol-containing product. This strategy highlights the utility of thioacetate as a convenient and stable source of sulfur in the synthesis of biologically relevant molecules. nih.gov The bromomethyl moiety of this compound can similarly be used to introduce a protected thiol into a variety of molecular scaffolds, facilitating the synthesis of novel investigational tools for chemical biology research. researchgate.netnih.gov

Future Perspectives and Underexplored Research Frontiers

Innovations in Asymmetric Synthesis of S-(bromomethyl) Esters

The development of methods for the asymmetric synthesis of α-halo thioesters, including S-(bromomethyl) esters, remains a significant challenge and an area ripe for innovation. Currently, direct enantioselective synthesis of this specific compound has not been extensively reported, presenting an open frontier for research. Future progress will likely draw inspiration from established asymmetric strategies for structurally related molecules, such as α-halo carboxylic acids and esters. thieme-connect.com

Promising avenues for exploration include the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, the adaptation of N-heterocyclic carbene (NHC) catalysis, which has been successful in the asymmetric hydration of α,α-dihalo aldehydes to form α-halo carboxylic acids, could be a viable strategy. thieme-connect.com A hypothetical approach could involve the enantioselective reaction of a suitable precursor with a bromine source mediated by a chiral NHC catalyst.

Another fertile ground for innovation lies in the application of chiral Lewis acid or Brønsted acid catalysis. nih.govrsc.org These catalysts could activate a precursor molecule, such as an S-methyl thioester, towards enantioselective electrophilic bromination on the methyl group. Alternatively, dynamic kinetic resolution of a racemic α-bromo precursor could be employed, where a chiral catalyst selectively reacts with one enantiomer, allowing for the isolation of the other in high enantiomeric purity. researchgate.net The successful implementation of these strategies would provide access to enantioenriched S-(bromomethyl) esters, significantly broadening their utility as chiral building blocks in the synthesis of complex molecules.

Table 1: Potential Strategies for Asymmetric Synthesis

| Catalytic Strategy | Precursor Type | Potential Reaction | Desired Product |

|---|---|---|---|

| Chiral N-Heterocyclic Carbene (NHC) Catalysis | Thioester enolate precursor | Enantioselective bromination | Chiral Ethanethioic acid, S-(bromomethyl) ester |

| Chiral Lewis Acid Catalysis | S-methyl thioester | Enantioselective α-bromination | Chiral this compound |

Catalytic Approaches to Transformations of this compound

The dual functionality of this compound makes it an attractive substrate for a variety of catalytic transformations. The presence of the C-Br bond, in particular, opens the door to a wide array of cross-coupling reactions, a cornerstone of modern organic synthesis. While research on this specific substrate is limited, the reactivity of similar bromomethylated heterocyclic compounds in palladium-catalyzed reactions provides a strong precedent. nih.govdntb.gov.ua

Future research is expected to focus on leveraging the C-Br bond for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, are prime candidates for investigation. nih.govorganic-chemistry.org These transformations would allow for the direct attachment of aryl, alkynyl, vinyl, and amino groups, respectively, to the methyl carbon of the S-(bromomethyl) ester, generating a diverse library of functionalized thioesters.

Beyond traditional cross-coupling, the field of photoredox catalysis offers exciting, underexplored possibilities. nih.govscispace.com Visible-light-mediated photoredox catalysis could enable the homolytic cleavage of the C-Br bond to generate a radical intermediate. nih.gov This radical could then participate in a range of transformations, including Giese-type additions to electron-deficient alkenes or couplings with various radical precursors, under exceptionally mild conditions. mdpi.com The development of such catalytic processes would represent a significant expansion of the synthetic utility of this compound.

Table 2: Prospective Catalytic Transformations

| Reaction Type | Catalyst System (Proposed) | Coupling Partner | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl/vinyl boronic acids | S-(Arylmethyl/Vinylmethyl) ethanethioates |

| Sonogashira Coupling | Pd/Cu catalyst | Terminal alkynes | S-(Propargyl) ethanethioates |

| Heck Coupling | Pd catalyst | Alkenes | S-(Allylmethyl) ethanethioates |

Deeper Mechanistic Probing Through Advanced Spectroscopic Techniques

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Advanced spectroscopic techniques, in combination with computational studies, are poised to provide unprecedented insight into the intricate details of these processes. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including in-situ and variable-temperature studies, can be employed to detect and characterize transient intermediates, such as catalytic species or reaction intermediates in cross-coupling pathways. nih.gov For example, monitoring the reaction of S-(bromomethyl) ester with a palladium catalyst and a coupling partner by ³¹P NMR could help elucidate the structure and dynamics of the active catalyst.

Kinetic studies, using techniques like UV-vis spectroscopy, can determine reaction orders and activation parameters, providing valuable data to support or refute proposed mechanisms. nih.gov For instance, investigating the kinetics of a nucleophilic substitution at the bromomethyl group can help distinguish between S_N1 and S_N2 pathways.

Furthermore, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping potential energy surfaces, calculating transition state geometries and energies, and rationalizing selectivity. escholarship.orgmdpi.comrsc.org Computational studies could be used to model the oxidative addition step in palladium-catalyzed cross-coupling reactions or to predict the feasibility of different radical pathways in photoredox-catalyzed transformations of this compound.

Table 3: Spectroscopic and Computational Tools for Mechanistic Studies

| Technique | Information Gained | Potential Application |

|---|---|---|

| In-situ NMR Spectroscopy | Identification of reaction intermediates and catalyst resting states | Elucidating the catalytic cycle of cross-coupling reactions |

| Kinetic Isotope Effect (KIE) Studies | Information on bond-breaking/forming in the rate-determining step | Probing the mechanism of C-Br bond activation |

| UV-vis Spectroscopy | Reaction kinetics and rate law determination | Studying the kinetics of nucleophilic substitution reactions |

Expansion of Applications in Emerging Interdisciplinary Domains

The unique bifunctional nature of this compound makes it a highly promising candidate for applications in rapidly evolving interdisciplinary fields such as materials science and chemical biology.

In materials science, this compound could serve as a valuable linker for surface modification. mdpi.commdpi.com The thioacetate (B1230152) group acts as a protected thiol, which can be deprotected in situ to form a strong covalent bond with gold or other metal surfaces. sigmaaldrich.com This would allow for the creation of self-assembled monolayers (SAMs) where the reactive bromomethyl group is oriented away from the surface. sigmaaldrich.com This exposed reactive handle could then be used for the subsequent covalent attachment of a wide range of molecules, including polymers, biomolecules, or functional dyes, enabling the tailored design of functional surfaces for sensors, electronics, and biocompatible materials. nih.govawsensors.comnih.gov

In the realm of chemical biology, this compound has potential as a versatile bioconjugation reagent. nih.gov The electrophilic bromomethyl group can readily react with nucleophilic residues on proteins, such as the thiol group of cysteine, to form stable covalent linkages. nih.gov The thioester moiety, on the other hand, is a key functional group in biology and can be used in native chemical ligation or serve as a handle for further modification or as a trigger for controlled release in drug delivery systems. nih.govnih.gov This dual reactivity could be exploited to create antibody-drug conjugates, fluorescently label proteins for imaging studies, or develop novel chemical probes to study biological processes. researchgate.net The exploration of these applications will undoubtedly open new avenues for the use of this compound at the interface of chemistry, biology, and materials science.

Q & A

Q. What synthetic methodologies are reported for preparing S-(bromomethyl) ethanethioate, and how can purity be optimized?

Synthesis typically involves alkylation of thioacetic acid with bromomethylating agents. For example, bromomethanesulfonic acid derivatives reacted with nucleophiles like triethylamine (as a base) can yield bromoalkyl thioesters . Purification via column chromatography or recrystallization is recommended. Purity validation using HPLC (≥98% purity criteria, as noted for structurally similar thioesters ) ensures reproducibility.

Q. Which spectroscopic techniques are critical for characterizing S-(bromomethyl) ethanethioate?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm bromomethyl (-CH2Br) and thioester (-SC(O)CH3) functional groups.

- Mass spectrometry (MS) for molecular weight verification (e.g., using EI-MS protocols as in ).

- FT-IR to identify C=O (1680–1720 cm⁻¹) and C-S (600–800 cm⁻¹) stretches .

- Gas chromatography (GC) with non-polar columns (e.g., Kovats' retention indices ) for volatility assessment.

Q. How should S-(bromomethyl) ethanethioate be stored to maintain stability?

Store under inert atmosphere (N2/Ar) at 2–8°C, shielded from moisture and light. Similar thioesters (e.g., S-ethyl ethanethioate ) degrade via hydrolysis; anhydrous conditions and desiccants are essential. Stability monitoring via periodic GC or HPLC is advised .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromomethyl group in nucleophilic substitution reactions?

The bromomethyl group acts as an electrophilic center, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies on analogous compounds (e.g., S-(4-bromobutyl) thioacetate ) suggest reaction rates depend on solvent polarity and leaving group ability. Computational modeling of transition states using thermochemistry data (e.g., bond dissociation energies ) can optimize reaction conditions.

Q. How can conflicting data on reaction yields in bromomethyl thioester syntheses be resolved?

Contradictions often arise from:

- Impurity profiles : Use chiral-phase chromatography (as in ) to separate stereoisomers or byproducts.

- Reaction stoichiometry : Adjust molar ratios of bromomethylating agents and thioacetic acid (e.g., 1.2:1 for excess nucleophile ).

- Temperature control : Exothermic reactions may require gradual reagent addition (≤0°C) to suppress side reactions .

Q. What strategies are effective for analyzing degradation pathways of S-(bromomethyl) ethanethioate under aqueous conditions?

Hydrolysis studies under varying pH (e.g., acidic vs. alkaline) can track degradation products via LC-MS. For example, ester cleavage in related compounds (e.g., S-ethyl ethanethioate ) generates acetic acid and thiol intermediates. Isotopic labeling (e.g., D2O) and kinetic isotope effects elucidate proton-transfer mechanisms .

Q. How does the electronic nature of the thioester group influence bromomethyl reactivity compared to oxyesters?

Thioesters exhibit greater electron-withdrawing effects via sulfur’s polarizability, enhancing the electrophilicity of adjacent bromomethyl groups. Comparative studies with oxyesters (e.g., ethyl 2-bromoacetate ) show faster SN2 rates for thioesters due to reduced steric hindrance and stabilized transition states .

Methodological Notes

- Stereochemical Analysis : For chiral derivatives, use chiral stationary phases in HPLC (e.g., protocols in ) or circular dichroism (CD) spectroscopy.

- Thermodynamic Data : Refer to NIST reaction thermochemistry databases for enthalpy/entropy parameters in kinetic modeling.

- Safety Protocols : Follow SDS guidelines for bromoalkyl compounds (e.g., PPE, fume hood use ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.